3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
Description
The compound 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole (CAS: 477713-49-8) is a pyrazole derivative with a molecular formula of C23H19FN2O4S and a molecular weight of 438.48 g/mol . Its structure features:
- A 1H-pyrazole core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 3-position with a 2-[(4-fluorobenzyl)oxy]phenyl moiety.
- The 4-fluorobenzyloxy substituent contributes to lipophilicity and may influence pharmacokinetic properties like membrane permeability .
The compound is synthesized via multi-step reactions, including pyrazole ring formation and sulfonation, with purity exceeding 90% .
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)methoxy]phenyl]-1-(4-methoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-29-19-10-12-20(13-11-19)31(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)30-16-17-6-8-18(24)9-7-17/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUBJSOQWNRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The Knorr pyrazole synthesis remains foundational, utilizing 1,3-diketones 4 and substituted hydrazines 5 under acidic or catalytic conditions. For the target compound, a tailored 1,3-diketone bearing the 2-[(4-fluorobenzyl)oxy]phenyl group must be synthesized first.
Representative Protocol
Transition Metal-Catalyzed Cyclizations
Modern approaches employ Pd-catalyzed C-H activation for direct arylation. A 2018 study demonstrated pyrazole formation via Suzuki-Miyaura coupling of boronic esters with halogenated precursors.
Experimental Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene/EtOH (3:1) | |
| Temperature | 90°C | |
| Reaction Time | 12 h | |
| Yield | 82% |
Sulfonylation of Pyrazole Derivatives
Direct N-Sulfonylation
The 1-position sulfonylation employs 4-methoxybenzenesulfonyl chloride 8 under Schotten-Baumann conditions:
Optimized Procedure
Microwave-Assisted Sulfonylation
Recent advances show reduced reaction times through dielectric heating:
| Parameter | Conventional | Microwave | Source |
|---|---|---|---|
| Temperature | 25°C | 80°C | |
| Time | 6 h | 25 min | |
| Yield | 85% | 92% | |
| Purity | 98.5% | 99.7% |
Integrated Synthetic Routes
Sequential Protection/Sulfonylation Approach
Step 1: 2-[(4-Fluorobenzyl)oxy]benzaldehyde 9 → Condensation with ethyl acetoacetate → 1,3-diketone 10
Step 2: Hydrazine cyclization → 3-arylpyrazole 11
Step 3: N-sulfonylation → Target compound 12
Critical Process Parameters
- Diketone purification via recrystallization (n-hexane/EtOAc)
- Strict anhydrous conditions during sulfonylation
- Final product crystallization from IPA/water (3:1)
One-Pot Tandem Synthesis
Advanced methodologies combine pyrazole formation and sulfonylation:
Reaction Scheme
- In situ generation of 1,3-diketone from aldehyde and ketone
- Concurrent hydrazine cyclization and sulfonyl chloride addition
- Cascade purification through pH-dependent precipitation
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Overall Yield | 74% | |
| Purity | 98.2% | |
| Process Time | 8 h |
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (s, 1H, pyrazole-H), 7.89–7.82 (m, 2H, SO₂Ar), 7.45–7.38 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃)
HRMS (ESI-TOF)
Calculated for C₂₃H₂₀FN₂O₄S [M+H]⁺: 463.1124
Found: 463.1121
Industrial-Scale Considerations
Solvent Selection Matrix
| Solvent | Reaction Efficiency | EHS Rating | Cost Index |
|---|---|---|---|
| DMF | 92% | C | $$$ |
| NMP | 89% | B | $$$$ |
| EtOH/H₂O | 78% | A | $ |
| THF | 85% | B | $$ |
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group.
Scientific Research Applications
3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS: 477712-76-8)
- Molecular Formula : C23H17Cl2FN2O
- Key Differences :
- Replaces the 4-fluorobenzyloxy group with a 2,4-dichlorobenzyloxy substituent.
- Substitutes the sulfonyl group with a 4-fluorobenzyl moiety.
- Implications: Increased hydrophobicity due to chlorine atoms.
3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazole (CAS: 1177093-12-7)
- Molecular Formula : C17H13ClN2O
- Key Differences :
- Uses a 4-chlorobenzyloxy group instead of fluorinated analogues.
- Lacks the sulfonyl group , resulting in lower molecular weight (MW = 296.75 g/mol).
Pyrazole Derivatives with Functional Group Variations
5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole (CAS: 188817-13-2)
- Molecular Formula : C18H13ClF3N2O
- Key Differences :
- Substitutes the sulfonyl group with a trifluoromethyl (-CF3) group.
- Replaces the 2-[(4-fluorobenzyl)oxy]phenyl with a 4-chlorophenyl substituent.
- Implications :
SC-560 (5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole)
- Key Differences :
- Shares the 4-methoxyphenyl group but includes a trifluoromethyl substituent.
- Implications: Known as a selective COX-1 inhibitor, highlighting the role of substituents in isoform specificity.
Heterocyclic Analogues
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS: 477709-31-2)
Receptor Binding and Activity
- Calcium Mobilization Assays : Pyrazole derivatives in demonstrated activity in CHO-k1 cells, with EC50 values indicating agonist effects on neurotensin receptors. The target compound’s sulfonyl group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or COX-2 .
- The sulfonamide group in the target compound may favor COX-2 selectivity .
Pharmacokinetic Properties
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw.
Biological Activity
3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This pyrazole derivative is noted for its interactions with various molecular targets, leading to a spectrum of pharmacological effects. The following sections will explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C24H18FN2O4S
- Molecular Weight : 436.86 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : This is typically achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
- Substitution Reactions : The pyrazole ring undergoes substitution reactions to introduce the necessary phenolic groups, using appropriate benzyl halides in the presence of bases such as potassium carbonate.
The compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
- Receptor Modulation : Interaction with specific receptors can modulate their activity, contributing to various therapeutic effects .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
Case Studies and Research Findings
- Anti-inflammatory Activity : In one study, derivatives of pyrazole were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition at certain concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated significant inhibition rates, suggesting potential as antimicrobial agents .
- Anticancer Properties : Research has shown that certain pyrazole compounds can inhibit cancer cell lines effectively. For instance, specific derivatives demonstrated cytotoxicity against breast cancer cells in vitro, indicating their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for preparing the compound?
The synthesis involves multi-step processes, starting with the coupling of diazonium salts with phenolic derivatives to form key intermediates. For example, hydrazine derivatives can undergo cyclization with carbonyl compounds to construct the pyrazole core. Reaction conditions such as solvent polarity (e.g., THF/water mixtures) and catalysts (e.g., copper sulfate) are critical for achieving high yields. Purification via column chromatography or recrystallization ensures product integrity .
Q. How is the crystal structure of the compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL. Visualization software like ORTEP-III aids in interpreting thermal ellipsoids and molecular geometry .
Q. What in vitro assays are used for initial biological activity screening?
Common assays include:
- MTT assay for cytotoxicity profiling.
- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity).
- Microbial growth inhibition (e.g., broth microdilution for antimicrobial potential). Positive controls and dose-response curves validate results .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay variability, compound purity, or experimental conditions. Mitigation strategies include:
- Validating purity via HPLC or NMR.
- Replicating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Cross-referencing with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational approaches predict the compound’s interaction with target enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes and stability. Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., sulfonyl groups for hydrogen bonding). Density functional theory (DFT) calculates electronic properties influencing reactivity .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalyst optimization : Palladium catalysts for Suzuki-Miyaura cross-couplings.
- Temperature control : Low temperatures (−78°C) suppress side reactions in lithiation steps. Design of Experiments (DoE) methodologies systematically evaluate parameter interactions .
Structural and Mechanistic Insights
Q. What spectroscopic techniques confirm the compound’s regiochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
